1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene
Description
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene is a synthetic organic compound with the molecular formula C16H14F6O4 and a molecular weight of 384.27 g/mol
Properties
IUPAC Name |
(2E)-3-ethoxy-2-(ethoxymethylidene)-1-[2,4,5-trifluoro-3-(trifluoromethoxy)phenyl]but-3-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6O4/c1-4-24-7-10(8(3)25-5-2)14(23)9-6-11(17)13(19)15(12(9)18)26-16(20,21)22/h6-7H,3-5H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZKNKANRZFIK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=C)OCC)C(=O)C1=CC(=C(C(=C1F)OC(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C(=C)OCC)/C(=O)C1=CC(=C(C(=C1F)OC(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene involves several steps. One common method includes the reaction of 2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl chloride with 1,3-diethoxy-1,3-butadiene under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene can be compared with other similar compounds, such as:
1,3-Dioxole,2,2,4-trifluoro-5-(trifluoromethoxy): This compound shares similar trifluoromethoxy and trifluoro substituents but differs in its core structure.
Poly(tetrafluoroethylene-co-2,2,4-trifluoro-5-trifluoromethoxy-1,3-dioxole): This polymer contains similar functional groups but is used in different applications, such as coatings and advanced materials.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
